

TC-E 5003: A Technical Overview of its Inhibition of hPRMT1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5003 is a selective inhibitor of human protein arginine methyltransferase 1 (hPRMT1), a key enzyme involved in post-translational modification of proteins and a critical regulator of various cellular processes.[1][2][3] This technical guide provides an in-depth overview of the inhibitory activity of **TC-E 5003** against hPRMT1, including its IC50 value, the signaling pathways it modulates, and a generalized experimental protocol for assessing its inhibitory potential.

Quantitative Data Summary

The inhibitory potency of **TC-E 5003** against hPRMT1 has been consistently determined, providing a crucial benchmark for its biological activity.

Compound	Target	IC50 Value
TC-E 5003	hPRMT1	1.5 μΜ

This data is consistently reported across multiple sources.[1][2][3]

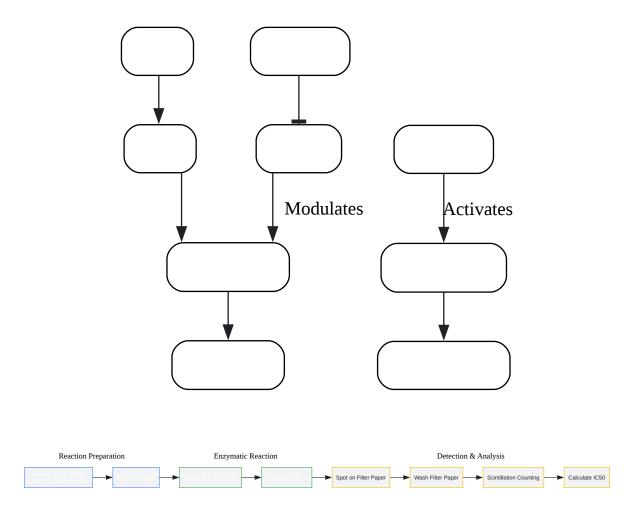
Core Signaling Pathways Modulated by TC-E 5003



TC-E 5003 has been shown to modulate key signaling pathways, highlighting its potential therapeutic applications in inflammation and metabolic diseases.

Inhibition of LPS-Induced Inflammatory Pathways

TC-E 5003 demonstrates anti-inflammatory properties by modulating the lipopolysaccharide (LPS)-induced AP-1 and NF-kB signaling pathways.[1] This modulation leads to a reduction in the production of pro-inflammatory mediators.



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